molecular formula C16H11N2NaO6S B12385984 C.I. Mordant Black 9, monosodium salt CAS No. 2052-25-7

C.I. Mordant Black 9, monosodium salt

Cat. No.: B12385984
CAS No.: 2052-25-7
M. Wt: 382.3 g/mol
InChI Key: AHKONVJORNYTAC-UHFFFAOYSA-M
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Description

Mordant Black PV is an azo dye widely utilized in textile dyeing applications. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. Mordant Black PV is known for its excellent dyeing properties and is used to impart deep black shades to fabrics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mordant Black PV involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The general steps are as follows:

    Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Coupling: The diazonium salt is then coupled with a coupling component, such as a phenol or an aromatic amine, under alkaline conditions to form the azo dye.

Industrial Production Methods: In industrial settings, the production of Mordant Black PV is carried out in large reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The dye is then purified through filtration, washing, and drying processes before being packaged for use.

Types of Reactions:

    Oxidation: Mordant Black PV can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: The azo groups in Mordant Black PV can be reduced to amines under reducing conditions.

    Substitution: The aromatic rings in Mordant Black PV can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.

Major Products Formed:

    Oxidation: Various oxidation products depending on the specific conditions and oxidizing agents used.

    Reduction: Aromatic amines are formed as major products.

    Substitution: Substituted aromatic compounds are formed.

Scientific Research Applications

Mordant Black PV has a wide range of applications in scientific research:

    Chemistry: Used as a dye in various chemical reactions and processes.

    Biology: Employed in staining techniques for microscopic analysis of biological tissues.

    Medicine: Investigated for potential use in medical diagnostics and treatments.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored materials.

Mechanism of Action

The mechanism of action of Mordant Black PV involves its interaction with the substrate (e.g., fabric or biological tissue) through the formation of covalent bonds or coordination complexes. The azo groups in the dye can form stable complexes with metal ions, enhancing the dye’s affinity for the substrate. The molecular targets and pathways involved include the formation of coordination complexes with metal ions and the interaction with functional groups on the substrate.

Comparison with Similar Compounds

  • Mordant Black 11
  • Mordant Black 17
  • Mordant Black 18

Comparison: Mordant Black PV is unique in its specific molecular structure, which imparts distinct dyeing properties compared to other similar compounds. It has a higher affinity for certain substrates and forms more stable complexes with metal ions, making it particularly effective in textile dyeing applications.

Properties

CAS No.

2052-25-7

Molecular Formula

C16H11N2NaO6S

Molecular Weight

382.3 g/mol

IUPAC Name

sodium;3-[(1,5-dihydroxynaphthalen-2-yl)diazenyl]-4-hydroxybenzenesulfonate

InChI

InChI=1S/C16H12N2O6S.Na/c19-14-3-1-2-11-10(14)5-6-12(16(11)21)17-18-13-8-9(25(22,23)24)4-7-15(13)20;/h1-8,19-21H,(H,22,23,24);/q;+1/p-1

InChI Key

AHKONVJORNYTAC-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C=CC(=C2O)N=NC3=C(C=CC(=C3)S(=O)(=O)[O-])O)C(=C1)O.[Na+]

Origin of Product

United States

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